2'-Cytidylic acid
Overview
Description
2’-Cytidylic acid, also known as 2’-CMP, is a small molecule that belongs to the class of organic compounds known as pentose phosphates . These are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups . It is a constituent of DNA or RNA .
Synthesis Analysis
Cytidine is primarily synthesized through fermentation . The cytidine-producing strain E. coli NXBG-11 was used as the starting strain in one study; the udk gene coding UCK was knocked out of the chromosomal genome using clustered regularly interspaced short palindromic repeats (CRISPR)/Cas9 technology .Molecular Structure Analysis
The molecular formula of 2’-Cytidylic acid is C9H14N3O8P . It has an average weight of 323.1965 and a monoisotopic weight of 323.051850951 .Chemical Reactions Analysis
While specific chemical reactions involving 2’-Cytidylic acid are not detailed in the search results, it’s important to note that it plays a crucial role in several cellular processes as a structural component of RNA .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Cytidylic acid include a molecular weight of 323.20 and a chemical formula of C9H14N3O8P . It belongs to the class of organic compounds known as pentose phosphates .Scientific Research Applications
Plant Growth and Nutrition
2’-Cytidylic acid plays a role in the nutritional aspects of plant growth. A study involving Lycium barbarum (wolfberry) found that certain metabolites, including 2’-Cytidylic acid, were significantly affected by selenium fertilization . This suggests that 2’-Cytidylic acid could be involved in the metabolic pathways that contribute to the nutritional enhancement of crops.
Enzyme Interaction Studies
In biochemistry, understanding how enzymes interact with substrates and inhibitors is crucial. Research on the interaction of ribonuclease with metal ions has shown that 2’-Cytidylic acid affects the binding of cupric ions to the enzyme . This kind of study is essential for developing drugs that can modulate enzyme activity.
Immunotherapy Enhancement
2’-Cytidylic acid derivatives, such as poly-inosinic-cytidylic acid, have been used as adjuvants in immunotherapy . They act as agonists for toll-like receptor 3 (TLR3), which can augment the therapeutic activity of anti-cancer drugs by activating natural killer (NK) cells.
properties
IUPAC Name |
[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(20-21(16,17)18)6(14)4(3-13)19-8/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUAKORMLHPSLZ-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501005321 | |
Record name | 4-Imino-1-(2-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501005321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Cytidylic acid | |
CAS RN |
85-94-9 | |
Record name | 2′-Cytidylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Cytidylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-cytidylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03765 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Imino-1-(2-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501005321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cytidine 2'-monophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2'-CYTIDYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBN4598ZJQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2'-cytidylic acid acts as a competitive inhibitor of RNase. [, , ] This means it competes with the natural substrate for binding to the enzyme's active site, thereby hindering the enzyme's catalytic activity. [] Specifically, research suggests that 2'-CMP interacts with the same catalytic site responsible for both the transferase and hydrolase actions of RNase. []
A: Studies using gel filtration revealed a complex interplay between 2'-CMP, cupric ions (Cu(II)), and RNase. Binding of 2'-CMP to RNase weakens the enzyme's affinity for Cu(II), and conversely, the presence of Cu(II) diminishes RNase's affinity for 2'-CMP. [] This suggests a competitive relationship between 2'-CMP and Cu(II) for binding sites on RNase.
A: Yes, removing the last four amino acids from the carboxyl terminus of bovine pancreatic RNase A (creating des-(121-124)-RNase) significantly reduces its catalytic activity and alters its interaction with 2'-CMP. [] While this modified RNase retains some activity and can still bind 2'-CMP, the binding affinity is significantly weaker compared to the native enzyme. [] This highlights the importance of the carboxyl terminus, particularly phenylalanine-120, in maintaining the enzyme's structure and function. []
A: Research using 2'-bromoacetyl esters of modified nucleosides as probes revealed that the 2'-esters of ribosides react significantly faster with His 12 of RNase A compared to their 3'-counterparts or 2'-arabinosides. [] Furthermore, 2'(3')-esters of nucleosides that are not typical substrates for RNase, such as those with adenosine, N3-methyluridine, or 6-methyluridine bases, do not react readily. [] This suggests a high degree of specificity in the enzyme's active site and points to the importance of the ribose 2'-hydroxyl group for substrate recognition and binding. []
A: The carboxymethylation of His 12 in RNase A through reaction with 2'-bromoacetyl esters completely abolishes the enzyme's catalytic activity across the entire pH range. [] This finding underscores the critical role of His 12 in the enzyme's catalytic mechanism.
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